Eudistomin T

Vue d'ensemble

Description

Eudistomin T is a β-carboline alkaloid isolated from marine tunicates, specifically from the genus Eudistoma. These compounds are known for their unique structures and diverse biological activities, including antimicrobial and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Eudistomin T typically involves the cyclization of indole derivatives. One common method is the acylation of 2-(3-indolyl)ethyl isocyanide with phenylacetyl chloride, followed by cyclization and aromatization . Another approach involves the oxidative amidation and heterocyclization of tryptamine with 2,2-dibromo-1-phenylethanone .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, time, and concentration, is crucial for achieving high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Eudistomin T undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the β-carboline core, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions include various β-carboline derivatives, which may exhibit different biological activities depending on the nature of the substituents .

Applications De Recherche Scientifique

Biological Activities

Eudistomin T has been studied for its various biological activities, which include:

- Anticancer Properties : this compound exhibits moderate cytotoxicity against several cancer cell lines, including breast carcinoma (MDA-MB-231), colon cancer (HT-29), and lung cancer (A549) cells. In vitro studies have shown IC50 values ranging from 15 to 63 µM for these cell lines, indicating its potential as an anticancer agent .

- Antibiotic Effects : The compound has demonstrated weak phototoxicity and antibiotic properties against various bacterial strains. Its efficacy against pathogens suggests a potential role in developing new antimicrobial therapies .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, although specific mechanisms and pathways are still under investigation .

Synthesis and Derivatives

The total synthesis of this compound and its derivatives has been a focus of research due to their promising biological activities. Various synthetic routes have been developed to produce this compound efficiently:

- Pictet-Spengler Reaction : This method has been employed to synthesize Eudistomin derivatives with improved yields and biological activities. For instance, hydroxyl-methylated phenyl derivatives of Eudistomins have shown enhanced anticancer activity compared to their natural counterparts .

- Microwave-Assisted Synthesis : Innovations in synthetic methodologies, such as microwave-assisted protocols, have streamlined the production of Eudistomin derivatives, facilitating further studies on their biological efficacy .

| Synthetic Method | Yield (%) | Biological Activity |

|---|---|---|

| Pictet-Spengler Reaction | 6% - 25% | Moderate anticancer activity |

| Microwave-Assisted Synthesis | 50% | Enhanced cytotoxicity against cancer |

Case Studies

Several case studies illustrate the applications of this compound in scientific research:

- Study on Anticancer Activity : A study evaluated the anticancer effects of this compound and its derivatives against MDA-MB-231 cells using the MTT assay. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to this compound itself, suggesting that structural modifications can enhance efficacy .

- Investigation of Antibiotic Properties : Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus. The compound displayed notable activity with a minimum inhibitory concentration (MIC) that supports its potential use in treating bacterial infections .

Mécanisme D'action

Eudistomin T exerts its effects primarily through the inhibition of protein translation. It binds to ribosomal subunits, thereby preventing the synthesis of proteins essential for cell survival . This mechanism is believed to be responsible for its antitumor and antiviral properties . Additionally, this compound can induce apoptosis in cancer cells by activating the p53 signaling pathway and triggering mitochondria-mediated cell death .

Comparaison Avec Des Composés Similaires

Eudistomin U: Another β-carboline derivative with similar antimicrobial and anticancer properties.

Isoeudistomin U: A structural analogue of Eudistomin U with slight variations in its chemical structure.

19-Bromoisoeudistomin U: A brominated derivative of Isoeudistomin U with enhanced biological activities.

Uniqueness of Eudistomin T: this compound stands out due to its specific substitution pattern and the presence of a phenylacetyl group at the C-1 position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Activité Biologique

Eudistomin T is a member of the eudistomin alkaloid family, primarily isolated from marine organisms such as tunicates. This compound has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and antiviral properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that summarize its effects.

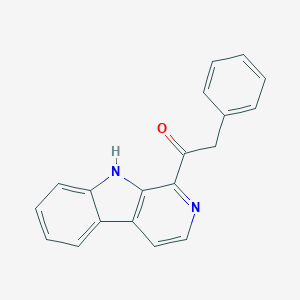

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a β-carboline core. This structural feature is significant as it influences the compound's interaction with biological targets. The synthesis of this compound has been achieved through various chemical methods, emphasizing its potential for further pharmacological development .

Antitumor Activity

This compound has demonstrated notable antitumor activity across several cancer cell lines. In one study, the compound was evaluated using the MTT assay against the MDA-MB-231 breast cancer cell line, revealing moderate cytotoxic effects. The IC50 values for this compound were determined to be in the range of 10-20 µM, indicating its potential as an anticancer agent .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| CaOV3 (Ovarian) | 24 |

| WM266-4 (Melanoma) | 27 |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it is particularly effective against Gram-positive bacteria. The following table summarizes its antibacterial efficacy based on IC50 values:

Table 2: Antimicrobial Activity of this compound

| Organism | IC50 (µg/mL) |

|---|---|

| Streptococcus pyogenes | 3.4 |

| Staphylococcus aureus | 6.4 |

| Mycobacterium smegmatis | 3.6 |

| Pseudomonas aeruginosa | 27.7 |

| Escherichia coli | 12.3 |

The data suggests that this compound is more potent against Gram-positive bacteria compared to Gram-negative strains .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Studies have shown that it can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). The mechanism of action appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : this compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Interference with Enzymatic Pathways : It may inhibit key enzymes involved in DNA synthesis and repair.

- Modulation of Ion Channels : Similar compounds have been shown to affect calcium ion channels, which could contribute to its cytotoxic effects .

Case Studies

- Antitumor Effects in Vivo : A study involving mouse models demonstrated that this compound significantly reduced tumor growth when administered at doses of 5 mg/kg body weight daily for two weeks.

- Synergistic Effects : When combined with conventional chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines.

Propriétés

IUPAC Name |

2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-17(12-13-6-2-1-3-7-13)19-18-15(10-11-20-19)14-8-4-5-9-16(14)21-18/h1-11,21H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZBLVWPBUFWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148505 | |

| Record name | Eudistomin T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108335-05-3 | |

| Record name | Eudistomin T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudistomin T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.